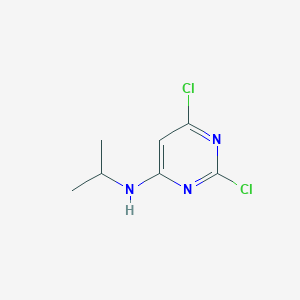

2,6-dichloro-N-isopropylpyrimidin-4-amine

概述

描述

2,6-Dichloro-N-isopropylpyrimidin-4-amine is a chemical compound with the molecular formula C7H9Cl2N3. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-dichloro-N-isopropylpyrimidin-4-amine typically involves the chlorination of pyrimidine derivatives. One common method includes the reaction of 2,6-dichloropyrimidine with isopropylamine under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The temperature and solvent used can vary, but common solvents include ethanol or dimethylformamide, and the reaction temperature is often maintained between 0°C and 50°C.

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable processes, such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity. The use of automated systems and reactors can also enhance the efficiency and safety of the production process.

化学反应分析

Types of Reactions

2,6-Dichloro-N-isopropylpyrimidin-4-amine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms in the compound can be substituted with other nucleophiles, such as amines or thiols.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide or acetonitrile.

Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction, respectively.

Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various N-substituted pyrimidine derivatives, while coupling reactions can produce biaryl compounds.

科学研究应用

2,6-Dichloro-N-isopropylpyrimidin-4-amine has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

Medicine: It serves as a building block for the development of new drugs, particularly those targeting specific enzymes or receptors.

Industry: The compound is used in the production of various chemical products, including dyes and polymers.

作用机制

The mechanism of action of 2,6-dichloro-N-isopropylpyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation. The exact molecular pathways involved can vary depending on the specific application and target.

相似化合物的比较

2,6-Dichloro-N-isopropylpyrimidin-4-amine can be compared with other similar compounds, such as:

2,6-Dichloro-N,N-dimethylpyridin-4-amine: This compound has a similar structure but with different substituents, leading to different chemical and biological properties.

2,6-Dichloro-N-propylpyrimidin-4-amine: Another similar compound with a different alkyl group, which can affect its reactivity and applications.

The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties, making it valuable for various research and industrial applications.

生物活性

2,6-Dichloro-N-isopropylpyrimidin-4-amine (CAS Number: 30297-43-9) is a synthetic organic compound characterized by its unique pyrimidine ring structure, which is substituted with chlorine atoms at the 2 and 6 positions and an isopropyl group at the nitrogen atom in the 4 position. This structural configuration contributes to its notable biological activities, particularly in anti-inflammatory and antimicrobial applications. The compound's molecular formula is , with a molecular weight of approximately 219.09 g/mol .

The biological activity of this compound primarily involves its interaction with various biological targets, including enzymes and receptors. The compound has been shown to inhibit nitric oxide (NO) production in immune-activated cells, which suggests potential applications in treating inflammatory conditions. The inhibition of NO production is particularly relevant as excessive NO is associated with various inflammatory diseases .

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity across several domains:

In Vitro Studies

A study examining the effects of 5-substituted 2-amino-4,6-dichloropyrimidines (structurally related compounds) found that these compounds significantly suppressed NO production in immune cells. The most effective compound in this series exhibited an IC50 of approximately 2 μM . This highlights the potential for this compound and its derivatives as candidates for further pharmacological development.

Comparative Analysis

The following table summarizes the biological activities and properties of structurally similar compounds:

| Compound Name | IC50 (μM) | Biological Activity |

|---|---|---|

| 5-Fluoro-2-amino-4,6-dichloropyrimidine | 2 | Strong anti-inflammatory effect |

| 5-Chloro-2-amino-4,6-dichloropyrimidine | 10 | Moderate anti-inflammatory effect |

| This compound | <2 | Potent anti-inflammatory effect |

This table illustrates that while other compounds exhibit varying degrees of activity, this compound stands out for its potency .

Case Studies

- Inflammatory Response Modulation : A study conducted on mouse peritoneal cells showed that treatment with this compound led to a significant reduction in NO biosynthesis when cells were stimulated with lipopolysaccharides (LPS) and interferon-gamma (IFN-γ). The concentration of nitrites was markedly lower in treated groups compared to controls .

- Potential for Drug Development : Given its structural characteristics and biological activity, researchers are exploring the use of this compound as a lead structure for developing new anti-inflammatory drugs. Its ability to modulate immune responses suggests it could be beneficial in treating conditions such as rheumatoid arthritis and other inflammatory diseases .

常见问题

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 2,6-dichloro-N-isopropylpyrimidin-4-amine?

- Methodological Answer : Synthesis typically involves nucleophilic substitution of a chlorinated pyrimidine with isopropylamine. Key parameters include:

- Solvent : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity, as seen in analogous N-aryl pyrimidine syntheses .

- Temperature : Reactions are often conducted at 60–100°C to balance reaction rate and side-product formation .

- Catalyst : Base catalysts like KCO or EtN improve amine nucleophilicity .

- Purification : Column chromatography (hexane/EtOAc gradients) or recrystallization (e.g., from ethanol) are effective for isolating the product .

Q. Which analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- H NMR : Key peaks include δ ~2.4–2.5 ppm (isopropyl CH), δ ~6.7–7.5 ppm (pyrimidine ring protons), and δ ~9.7 ppm (NH exchangeable proton) .

- Melting Point : Confirm purity via sharp melting range (e.g., 150–160°C, as seen in structurally similar compounds) .

- Rf Values : Use TLC with EtOAc/hexane (1:3) to monitor reaction progress .

Q. How can researchers optimize yield during purification?

- Methodological Answer :

- Column Chromatography : Adjust solvent polarity (e.g., hexane → EtOAc gradient) to separate byproduct clusters .

- Recrystallization : Test solvents (ethanol, methanol) for optimal solubility differences between product and impurities .

- Yield Tracking : Compare isolated yields (typically 60–80% for analogous compounds) with theoretical calculations to identify losses .

Advanced Research Questions

Q. What mechanistic insights explain substituent effects on reactivity in related pyrimidines?

- Methodological Answer :

- Electronic Effects : Electron-withdrawing groups (e.g., Cl) increase electrophilicity at the pyrimidine C4 position, favoring nucleophilic attack. Computational studies (DFT) can map charge distribution .

- Steric Effects : Bulky substituents (e.g., isopropyl) may slow reaction kinetics, requiring longer reaction times or higher temperatures .

- Kinetic Profiling : Use in situ NMR or HPLC to monitor intermediate formation and adjust conditions dynamically .

Q. How can contradictory spectral data (e.g., NMR shifts) be resolved?

- Methodological Answer :

- Multi-Technique Validation : Combine H/C NMR, high-resolution mass spectrometry (HRMS), and X-ray crystallography for unambiguous assignment .

- Solvent Effects : Record NMR in deuterated DMSO or CDCl to assess solvent-induced shifts .

- Dynamic Effects : Variable-temperature NMR can reveal conformational exchange broadening peaks .

Q. What strategies assess the compound’s stability under varying storage conditions?

- Methodological Answer :

- Accelerated Degradation Studies : Expose samples to heat (40–60°C), humidity (75% RH), and light (UV/vis) for 4–8 weeks. Monitor decomposition via HPLC .

- Stability-Indicating Assays : Develop HPLC methods with baseline separation of degradation products (e.g., hydrolyzed amines or chlorinated byproducts) .

Q. What methodologies evaluate ecotoxicological risks of this compound?

- Methodological Answer :

- Aquatic Toxicity : Perform Daphnia magna or algal growth inhibition assays to determine EC values .

- Biodegradation : Use OECD 301B tests to assess microbial degradation in wastewater .

- Waste Handling : Follow protocols for halogenated waste, including neutralization and incineration .

Q. How can computational modeling predict biological activity or reaction pathways?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina to model interactions with biological targets (e.g., enzymes with pyrimidine-binding sites) .

- Reaction Pathway Simulation : Apply Gaussian or ORCA software for DFT calculations to map energy profiles of substitution reactions .

- Database Mining : Cross-reference PubChem or NIST data for analogous compounds’ physicochemical properties .

属性

IUPAC Name |

2,6-dichloro-N-propan-2-ylpyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9Cl2N3/c1-4(2)10-6-3-5(8)11-7(9)12-6/h3-4H,1-2H3,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDZSXYVHBZZUHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC1=CC(=NC(=N1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20613777 | |

| Record name | 2,6-Dichloro-N-(propan-2-yl)pyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20613777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30297-43-9 | |

| Record name | 2,6-Dichloro-N-(propan-2-yl)pyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20613777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。